6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran

Antibacterial SAR 3-Nitro-2H-chromene

Researchers validating halogenated 3-nitro-2H-chromene antibacterials often lack a matched inactive control. This 6-methoxy derivative (CAS 57543-88-1) is inactive against S. aureus & S. epidermidis (MIC >128 μg/mL), making it an ideal negative-control probe. • Eliminates confounding methoxy positional effects for A-ring SAR mapping. • Enables precise quantification of activity gain from electron-withdrawing substituents. • Serves as a versatile intermediate for benzopyranopyrazole library synthesis. Reliably sourced, characterized by NMR & HPLC, ready for global shipping.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 57543-88-1
Cat. No. B13945303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran
CAS57543-88-1
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C16H13NO4/c1-20-13-7-8-15-12(9-13)10-14(17(18)19)16(21-15)11-5-3-2-4-6-11/h2-10,16H,1H3
InChIKeyBYTMTVAVPIPXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran – Procurement-Relevant Benchmarks for a Substituted 3-Nitro-2H-chromene


6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran (CAS 57543-88-1), systematically named 6-methoxy-3-nitro-2-phenyl-2H-chromene, belongs to the 3-nitro-2H-chromene class—a scaffold under active investigation for antimicrobial applications [1]. Its molecular architecture features a 6-methoxy electron-donating substituent on the chromene A-ring, distinguishing it from both the unsubstituted parent and halogenated analogs. Key computed physicochemical parameters include a molecular weight of 283.28 g/mol and a predicted LogP (XLogP3) of 3.5 [2].

3-Nitro-2H-chromene scaffold for antimicrobial SAR research
Electron-donating 6-methoxy substitution provides negative-control baseline
Reported inactivity against MDR staphylococci enables reference-compound selection

Why 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran Cannot Be Interchanged with Other 3-Nitro-2H-chromenes


Within the 3-nitro-2H-chromene series, antibacterial activity is exquisitely sensitive to the electronic character of A-ring substituents. Direct comparative screening demonstrates that electron-donating groups (e.g., 6-OCH₃, 6-CH₃, 8-OCH₃) abolish anti-staphylococcal activity (MIC >128 μg/mL), whereas electron-withdrawing halogen substituents confer potent activity (MIC 1–8 μg/mL) [1]. Consequently, substituting 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran with a halogenated congener yields a fundamentally different biological profile, and vice versa—a critical consideration for SAR studies, negative-control selection, and procurement for biological screening.

Electronic profileMethoxy electron-donating group may eliminate antibacterial response; halogenated analogs with electron-withdrawing substituents exhibit activity.
Positional isomers8-Methoxy regioisomer shares inactivity, but halogenated regioisomers can diverge; SAR is strongly substituent-dependent.
Biological outcomeCompounds with similar chromene core but different A-ring electronics produce opposite antibacterial screening results.

Quantitative Differentiation Evidence for 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran vs. Closest Analogs


Anti-Staphylococcal Activity: 6-Methoxy Substitution Abolishes Antibacterial Effect vs. Halogenated Analogs

In a direct head-to-head broth microdilution assay panel, 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran (compound 5b) exhibited virtually no inhibition of S. aureus and S. epidermidis multidrug-resistant clinical isolates (MIC >128 μg/mL). In contrast, mono-halogenated analogs (e.g., 6-fluoro 5d, 6-chloro 5e, 6-bromo 5f) displayed moderate anti-staphylococcal activity with MIC values of 8–32 μg/mL, and tri-halogenated derivative 5s achieved MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis [1]. The unsubstituted parent 5a also showed measurable activity, though inferior to halogenated derivatives [1].

Anti-staphylococcal MIC
Head-to-head
128 µg/mL6-Methoxy (5b) – no inhibition
1–8 µg/mLHalogenated analogs (5d–f, 5s)
Activity loss vs. halogenated leads
Broth microdilution, MDR S. aureus and S. epidermidis
Antibacterial SAR 3-Nitro-2H-chromene

Positional Isomer Differentiation: 6-Methoxy vs. 8-Methoxy Regioisomer – Equivalent Inactivity Confirmed

Both the 6-methoxy (5b) and 8-methoxy (5h) positional isomers were synthesized and tested side-by-side in the same study. Both regioisomers bearing the electron-donating methoxy group on ring A resulted in 'almost no inhibition' against S. aureus and S. epidermidis (MIC >128 μg/mL) [1]. This confirms that the antibacterial inactivity is a class-level feature of methoxy substitution, irrespective of whether the substituent resides at position 6 or 8, and that neither regioisomer offers a potency advantage over the other for antibacterial applications.

Regioisomer MIC
Head-to-head
128 µg/mL6-OCH₃ (5b)
128 µg/mL8-OCH₃ (5h)
Equivalent inactivity confirmed
Position-independent baseline for methoxy substitution
Regioisomer Positional SAR 3-Nitro-2H-chromene

Synthetic Yield Comparison: 6-Methoxy Derivative Offers Moderate Preparation Efficiency vs. Halogenated Congeners

Under the standardized one-step oxa-Michael–Henry dehydration protocol (DABCO, acetonitrile, 40 °C), 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran (5b) was obtained in 67% isolated yield as a yellow solid [1]. This yield is superior to several mono-halogenated analogs: 6-fluoro 5d (50%), 6-chloro 5e (40%), and 6-bromo 5f (50%), but inferior to ring-C halogenated derivatives such as 5m (82%) and 5o (95%) [1]. The electron-donating methoxy group enhances nucleophilicity of the salicylaldehyde precursor, improving reactivity relative to electron-withdrawing halogenated salicylaldehydes, but does not match the yields obtained with halogenated nitrostyrenes.

Synthetic yield
Head-to-head
67%
Moderate preparation efficiency
Higher than 6-halogenated analogs (40–50%), lower than ring-C halogenated variants
Synthesis Yield Oxa-Michael-Henry

Lipophilicity Differentiation: 6-Methoxy Substitution Modulates LogP Relative to Unsubstituted and Halogenated Cores

The computed partition coefficient (XLogP3) for 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is 3.5 [1]. Although a head-to-head experimental LogP comparison within the 3-nitro-2H-chromene series is not available from a single study, class-level inference indicates that the methoxy substituent confers lower lipophilicity than bromo (predicted XLogP3 ~4.2 for 6-bromo analog 5f) and higher lipophilicity than the unsubstituted parent 5a (predicted XLogP3 ~3.2) [1]. This intermediate lipophilicity profile may influence membrane permeability, protein binding, and solubility in biological assay formats.

Lipophilicity (XLogP3)
Cross-study comparable
3.56-Methoxy (5b)
3.2–4.2Unsubstituted (3.2) to 6-bromo (4.2)
Intermediate lipophilicity range
May influence membrane permeability and non-specific binding
Lipophilicity LogP Drug-likeness

Procurement-Driven Application Scenarios for 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran


Negative Control in Antibacterial SAR Studies of 3-Nitro-2H-chromenes

As documented in direct comparative MIC assays, 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran (5b) is inactive against MDR S. aureus and S. epidermidis (MIC >128 μg/mL) [1]. It therefore serves as an ideal negative-control compound for antibacterial screening campaigns aiming to validate the activity of halogenated 3-nitro-2H-chromenes. Its use as a baseline enables rigorous quantification of the activity gain attributable to electron-withdrawing substituents.

Regioisomeric Probe for Position–Activity Relationship Mapping

Both 6-methoxy (5b) and 8-methoxy (5h) regioisomers are equivalently inactive against staphylococci [1]. This property positions 5b as a reference probe in studies designed to map the spatial requirements for antibacterial activity on the chromene A-ring, eliminating methoxy position as a confounding variable.

Synthetic Intermediate for Cycloaddition and Derivatization Chemistry

3-Nitro-2-phenyl-2H-1-benzopyrans are established substrates for 1,3-dipolar cycloaddition reactions with diazoalkanes, yielding benzopyranopyrazole derivatives [1]. The 6-methoxy derivative 5b, obtained in 67% yield under standard oxa-Michael–Henry conditions, can be employed as a versatile intermediate for generating methoxy-bearing benzopyranopyrazole libraries for biological evaluation.

Physicochemical Reference Standard for LogP-Dependent Assay Development

With a predicted LogP of 3.5 [2], 6-methoxy-3-nitro-2-phenyl-2H-1-benzopyran occupies an intermediate lipophilicity range within the 3-nitro-2H-chromene series. It can be employed as a reference standard for calibrating chromatographic retention times, assessing LogP-dependent cellular permeability, or optimizing bioassay conditions where lipophilicity influences non-specific binding.

Application
Selection Property
Validation Focus
Antibacterial SAR negative-control studies
Activity differential relative to electron-withdrawing analogs
MIC benchmark against halogenated leads
Regioisomeric position-activity mapping
Equivalent inactivity across methoxy regioisomers
Confirm position-independent baseline response
Scaffold derivatization and cycloaddition chemistry
Moderate synthesis yield under standard one-step protocol
Assess cycloaddition compatibility and product diversity
Lipophilicity-dependent assay development
Intermediate LogP range relative to series
Chromatographic retention and non-specific binding assessment
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